molecular formula C6H5BrN2O4S B15308467 2-Bromo-3-nitrobenzenesulfonamide

2-Bromo-3-nitrobenzenesulfonamide

Cat. No.: B15308467
M. Wt: 281.09 g/mol
InChI Key: OKWYGYDVVWJFHO-UHFFFAOYSA-N
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Description

2-bromo-3-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of aromatic sulfonamides It is characterized by the presence of a bromine atom, a nitro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-nitrobenzene-1-sulfonamide can be achieved through several methods. One common approach involves the bromination of 3-nitrobenzenesulfonamide. This process typically uses brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure regioselectivity and high yield .

Industrial Production Methods

For large-scale production, the synthesis of 2-bromo-3-nitrobenzene-1-sulfonamide may involve the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to improved efficiency and scalability. The use of automated systems also minimizes the risk of human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-3-nitrobenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-2-nitrobenzene-1-sulfonamide
  • 2-nitrobenzenesulfonamide
  • 1-bromo-3-nitrobenzene

Uniqueness

2-bromo-3-nitrobenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .

Properties

Molecular Formula

C6H5BrN2O4S

Molecular Weight

281.09 g/mol

IUPAC Name

2-bromo-3-nitrobenzenesulfonamide

InChI

InChI=1S/C6H5BrN2O4S/c7-6-4(9(10)11)2-1-3-5(6)14(8,12)13/h1-3H,(H2,8,12,13)

InChI Key

OKWYGYDVVWJFHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)Br)[N+](=O)[O-]

Origin of Product

United States

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